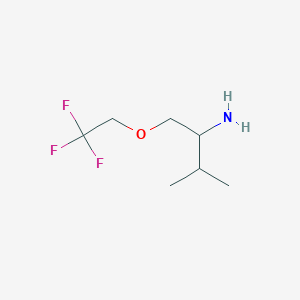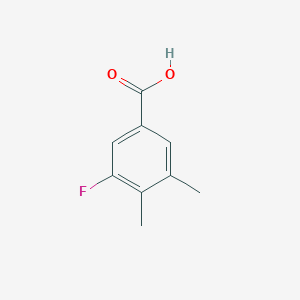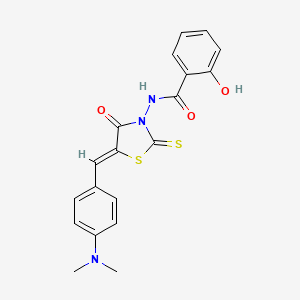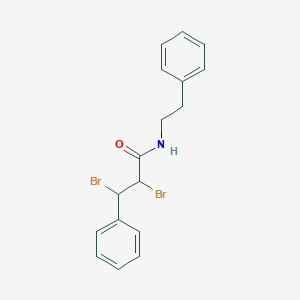![molecular formula C21H16ClFN4O2S B2705122 5-Benzyl-2-({[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-methyl-4-pyrimidinol CAS No. 1226437-50-8](/img/structure/B2705122.png)
5-Benzyl-2-({[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-methyl-4-pyrimidinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Benzyl-2-({[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-methyl-4-pyrimidinol is a compound that has garnered attention in various fields of scientific research due to its unique chemical structure and diverse potential applications. The presence of different functional groups within its structure, including a benzyl group, a chlorofluorophenyl group, and an oxadiazole ring, contributes to its versatility and potential utility in chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyl-2-({[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-methyl-4-pyrimidinol typically involves multi-step organic reactions, combining various intermediates through a series of controlled conditions:
Synthesis of 1,2,4-oxadiazole intermediates: : The preparation starts with the formation of the oxadiazole ring, achieved by cyclization reactions involving acylhydrazines and carboxylic acids under dehydrating conditions.
Formation of the chlorofluorophenyl derivative:
Attachment of the pyrimidinol core: : The final step involves coupling the substituted oxadiazole intermediate with a pyrimidinol derivative under conditions that promote the formation of carbon-sulfur bonds, often requiring catalysts and specific temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound can involve continuous flow processes, scaling up the reactions under optimal conditions identified during lab-scale synthesis. The use of high-pressure reactors, automated control systems, and purification techniques such as crystallization and chromatography ensures consistency and purity in large-scale production.
化学反応の分析
Types of Reactions
5-Benzyl-2-({[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-methyl-4-pyrimidinol can undergo various chemical reactions, including:
Oxidation: : Can lead to the formation of sulfoxides or sulfones.
Reduction: : The nitro group can be reduced to amines.
Substitution: : Halogen atoms can be replaced with other groups through nucleophilic substitution.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, meta-chloroperoxybenzoic acid.
Reducing Agents: : Palladium on carbon, sodium borohydride.
Substitution Conditions: : Often carried out in polar aprotic solvents like dimethyl sulfoxide with bases such as potassium carbonate.
Major Products
Oxidation Products: : Sulfoxide or sulfone derivatives.
Reduction Products: : Amines.
Substitution Products: : Depending on the substituent, varied organofluorine compounds.
科学的研究の応用
5-Benzyl-2-({[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-methyl-4-pyrimidinol has shown promise in numerous research domains:
Chemistry: : As a building block for the synthesis of more complex molecules in medicinal chemistry.
Biology: : Potential as an enzyme inhibitor or a molecular probe in biochemical assays.
Medicine: : Investigated for potential therapeutic applications in targeting specific biochemical pathways or diseases.
Industry: : Possible applications in material sciences for the development of novel polymers or as intermediates in agrochemical production.
作用機序
The mechanism by which 5-Benzyl-2-({[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-methyl-4-pyrimidinol exerts its effects often involves its interaction with specific molecular targets:
Enzyme Inhibition: : May bind to active sites of enzymes, blocking their activity.
Pathway Modulation: : Interacts with cellular pathways, influencing signal transduction and metabolic processes.
類似化合物との比較
When compared to other compounds with similar functionalities, 5-Benzyl-2-({[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-methyl-4-pyrimidinol stands out due to its unique substitution pattern and the presence of multiple reactive sites.
Similar Compounds
Benzyl-substituted pyrimidinols
Chlorofluorophenyl oxadiazoles
Sulfanyl-bridged heterocycles
Hope that scratches the itch. Anything else on your mind?
特性
IUPAC Name |
5-benzyl-2-[[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-4-methyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClFN4O2S/c1-12-15(9-13-5-3-2-4-6-13)20(28)26-21(24-12)30-11-18-25-19(27-29-18)14-7-8-16(22)17(23)10-14/h2-8,10H,9,11H2,1H3,(H,24,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEJNXQCBNLNFRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)SCC2=NC(=NO2)C3=CC(=C(C=C3)Cl)F)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClFN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-acetylphenyl)-2-({1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)acetamide](/img/structure/B2705039.png)

![N-{2-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}benzamide](/img/structure/B2705041.png)

![2-(cyclopentylsulfanyl)-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}acetamide](/img/structure/B2705045.png)


![N-cyclopentyl-1-{[(3-methoxyphenyl)methyl]sulfanyl}-4-methyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2705048.png)
![N-(2-cyano-3-methylbutan-2-yl)-2-[[5-(3,4-dimethylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2705049.png)
![N-(3-fluoro-4-methylphenyl)-2-{6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetamide](/img/structure/B2705052.png)

![2-{[2-(4-CHLOROPHENYL)-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}-N-(2,3-DIMETHYLPHENYL)ACETAMIDE](/img/structure/B2705054.png)

![2-(2,4-Dichlorobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2705062.png)
